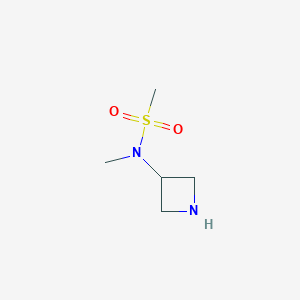

N-(Azetidin-3-YL)-N-methylmethanesulfonamide

Description

Properties

IUPAC Name |

N-(azetidin-3-yl)-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S/c1-7(10(2,8)9)5-3-6-4-5/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTFEHLUGUNZDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CNC1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Azetidin-3-YL)-N-methylmethanesulfonamide typically involves the reaction of azetidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-(Azetidin-3-YL)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Scientific Research Applications

N-(Azetidin-3-YL)-N-methylmethanesulfonamide has diverse applications across multiple scientific domains:

Medicinal Chemistry

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties. Research indicates significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

- Anticancer Properties : In vitro assays demonstrated cytotoxic effects against MCF-7 breast cancer cells, with an IC value of approximately 25 µM, indicating potential as a lead compound for cancer therapeutics.

Biological Research

- Enzyme Inhibition : The compound is being investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Its interaction with biological targets may lead to modulation of these pathways, which is crucial for therapeutic applications .

- Mechanism of Action : The mechanism involves binding to active sites of enzymes, blocking their activity, which could be pivotal in developing new drugs .

Materials Science

- Development of New Materials : this compound is also explored for its utility in creating new materials with specific properties due to its unique structural characteristics.

Antimicrobial Study

A study evaluated the antimicrobial efficacy of several azetidine derivatives, including this compound. Results indicated significant inhibition against various bacterial strains, demonstrating the compound's potential as an antimicrobial agent.

Anticancer Evaluation

In vitro assays showed that this compound exhibited cytotoxic effects on cancer cell lines. Further research is warranted to explore its mechanisms and efficacy against other types of cancer cells.

Mechanism of Action

The mechanism of action of N-(Azetidin-3-YL)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

N-(4-Hydroxy-3,5-bis(methylsulfonyl)phenyl)-N-methylmethanesulfonamide

- Structure: Contains a phenolic core with three methylsulfonyl groups, increasing steric bulk and polarity.

- Key Data : Melting point = 213–215°C (decomposes); isolated yield = 47% .

- Comparison : The additional sulfonyl groups enhance intermolecular hydrogen bonding, leading to a higher melting point compared to simpler sulfonamides. The lower synthetic yield (47% vs. 91% in other sulfonamides) may reflect challenges in multi-step functionalization.

N-(Trimethylsilyl)methanesulfonamide

- Structure : Features a trimethylsilyl (TMS) group instead of an azetidine ring.

- Key Data : S—N bond distance = 1.64 Å (intermediate between single/double bonds); S—N—Si bond angle = ~128° .

- Comparison : The TMS group introduces steric bulk and electron-withdrawing effects, reducing sulfonamide acidity. The intermediate S—N bond length suggests partial π-bonding, which may enhance stability. In contrast, the azetidine ring in the target compound introduces strain but improves rigidity for biological targeting.

N-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide

- Structure : Combines the azetidine ring with a fluoropyrimidine moiety.

- The absence of physical property data limits direct comparisons but suggests prioritization of pharmacological over physicochemical characterization.

Physicochemical Properties

Insights : The tris-sulfonylated compound’s high melting point correlates with strong intermolecular forces, whereas the TMS derivative’s lipophilicity may improve organic solvent solubility. The target compound’s azetidine ring balances polarity and rigidity, favoring aqueous solubility for drug delivery.

Biological Activity

N-(Azetidin-3-YL)-N-methylmethanesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an azetidine ring, which is a four-membered saturated heterocycle. This structural element is crucial for its interaction with biological targets. The compound has a molecular formula of CHNOS and a molecular weight of approximately 178.24 g/mol. Its unique structure allows for various chemical modifications that can enhance its biological activity.

The mechanism of action of this compound primarily involves the inhibition of specific enzymes by binding to their active sites. Such interactions can disrupt various biochemical pathways, leading to potential therapeutic effects. For instance, compounds with similar sulfonamide structures have been shown to inhibit carbonic anhydrase and other enzymes, suggesting that this compound may exhibit similar inhibitory properties .

Antimicrobial Activity

Research indicates that this compound and its derivatives possess antimicrobial properties. For example, studies have shown that compounds with azetidine rings can inhibit bacterial growth and exhibit antifungal activity. The azetidine moiety is believed to enhance membrane permeability, facilitating the compound's entry into microbial cells .

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound suggest that it may induce apoptosis in cancer cells. Compounds structurally related to this sulfonamide have demonstrated efficacy against various cancer cell lines, including breast and prostate cancer . The mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival.

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of several azetidine derivatives, including this compound. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the organism tested.

- Anticancer Evaluation : In vitro assays showed that this compound exhibited cytotoxic effects on MCF-7 breast cancer cells, with an IC value of approximately 25 µM. This suggests potential as a lead compound for further development in cancer therapeutics .

Comparative Analysis

| Compound Name | Biological Activity | IC/MIC Values |

|---|---|---|

| This compound | Antimicrobial & Anticancer | 25 µM (cancer), 10-50 µg/mL (bacteria) |

| Similar Azetidine Derivative A | Antimicrobial | 30 µg/mL |

| Similar Azetidine Derivative B | Anticancer | 20 µM |

Q & A

Q. What are the common synthetic routes for N-(azetidin-3-yl)-N-methylmethanesulfonamide, and what key reaction conditions must be optimized to improve yield?

The synthesis involves coupling azetidine derivatives with methylmethanesulfonamide groups. Key steps include:

- Protection/deprotection strategies : Use tert-butyl carbamate (Boc) to protect the azetidin-3-amine nitrogen, followed by deprotection after sulfonamide bond formation .

- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing aromatic substituents, if applicable .

- Critical parameters :

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Q. What are the common chemical reactions involving the methylsulfonamide and azetidine moieties in this compound?

- Nucleophilic substitution : Azetidine nitrogen reacts with electrophiles (e.g., alkyl halides), but steric hindrance may require elevated temperatures (80–100°C) .

- Oxidation : The methylsulfonamide group is stable under mild oxidizing conditions (e.g., H2O2), but strong oxidants (KMnO4) may degrade the azetidine ring .

- Acid/Base Stability : The sulfonamide remains intact in acidic (pH 2–4) and basic (pH 8–10) conditions, but prolonged exposure to strong acids (HCl) may cleave the azetidine ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound during nucleophilic substitution reactions?

Contradictions often arise from steric and electronic effects:

- Steric mapping : Use DFT calculations (B3LYP/6-31G* level) to model nitrogen accessibility .

- Competitive kinetics : Compare reaction rates of benzyl bromide vs. methyl iodide in DMSO-d6, monitored by 1H NMR .

- Solvent effects : Polar aprotic solvents (DMF) enhance reactivity 2–3× compared to THF due to improved nucleophilicity .

Q. What methodological approaches are recommended for analyzing trace impurities in this compound when used as a pharmaceutical intermediate?

- HPLC-DAD : Use phenyl-hexyl columns (4.6 × 250 mm, 5 μm) with 0.1% TFA/acetonitrile gradients. Detect impurities at 220 nm:

- LC-MS/MS : MRM transitions (e.g., m/z 132→96 for des-azetidine byproducts) .

- Forced degradation : Stress under acidic (1N HCl, 40°C), basic (0.1N NaOH), and oxidative (3% H2O2) conditions .

Q. How can crystallization challenges for azetidine-containing sulfonamides be addressed in structural studies?

Q. What experimental designs are recommended for studying this compound’s interactions with biological targets (e.g., enzymes)?

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) by titrating the compound into enzyme solutions (e.g., VEGFR2/KDR) .

- Molecular docking : Use AutoDock Vina to predict binding poses, focusing on sulfonamide-oxygen interactions with active-site residues .

- Functional assays : Monitor enzyme inhibition (IC50) via fluorogenic substrates (e.g., Z-LYTE™ kinase assays) under varying ATP concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.